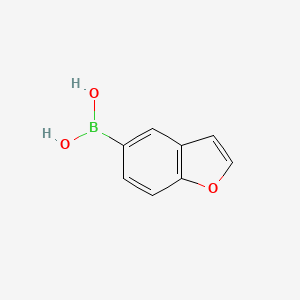

Benzofuran-5-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzofuran-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXQQAYIAJRORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400725 | |

| Record name | Benzofuran-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331834-13-0 | |

| Record name | Benzofuran-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]furan-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzofuran-5-boronic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Structure, Properties, and Applications of Benzofuran-5-boronic Acid in Pharmaceutical Research and Development.

This compound is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex benzofuran derivatives. Its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for the construction of carbon-carbon bonds.[1][2] The benzofuran scaffold is a core component in numerous biologically active natural and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound for researchers and professionals in the field of drug development.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.

| Property | Value | Reference(s) |

| CAS Number | 331834-13-0 | [6][7] |

| Molecular Formula | C₈H₇BO₃ | [7] |

| Molecular Weight | 161.95 g/mol | [7] |

| Appearance | Solid | [8] |

| Purity | Typically ≥95% | [8] |

| Melting Point | 162 °C | [9] |

| Boiling Point | 340.4 °C at 760 mmHg | [9] |

| Density | 1.31 g/cm³ | [9] |

| SMILES | OB(O)C1=CC=C2OC=CC2=C1 | |

| InChI Key | WYXQQAYIAJRORT-UHFFFAOYSA-N | [8][9] |

| Storage Conditions | 2-8 °C |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a lithium-halogen exchange reaction starting from 5-bromobenzofuran, followed by quenching with a borate ester.[6]

Experimental Protocol: Synthesis of this compound from 5-Bromobenzofuran

This protocol is a general representation of a common synthetic route.[6]

Materials:

-

5-bromobenzo[b]furan

-

n-butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Under an inert atmosphere (Argon), dissolve 5-bromobenzo[b]furan (1.0 g, 5.0 mmol) in anhydrous tetrahydrofuran (10 ml).

-

Cool the solution to -60 °C.

-

Slowly add a hexane solution of n-butyllithium (1.5 M; 3.72 ml, 5.6 mmol) dropwise to the reaction mixture, maintaining the temperature at -60 °C.

-

Continue stirring at the same temperature for 30 minutes.

-

Add trimethyl borate (0.69 ml, 6.0 mmol) to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature over a period of 4 hours.

-

Quench the reaction with an appropriate aqueous acidic solution (e.g., dilute HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield this compound.

Caption: Synthesis Workflow of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds, which is a cornerstone of modern organic synthesis.[10][11] This reaction is instrumental in creating a diverse array of biaryl and heteroaryl compounds, many of which are scaffolds for pharmacologically active molecules.[2]

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)[11]

Procedure:

-

In a reaction vessel, combine this compound (1.1 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).[11][12]

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[1]

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (e.g., 4-16 hours).[1][11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add brine solution to the mixture and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

Role in Drug Discovery and Development

Boronic acids and their derivatives are of increasing importance in pharmaceutical drug discovery.[13][14] They are recognized for their versatile reactivity, stability, and relatively low toxicity.[15] this compound serves as a key intermediate in the synthesis of compounds that are investigated for a variety of therapeutic applications. The benzofuran core is a privileged scaffold in medicinal chemistry, and modifications at the 5-position through Suzuki coupling can significantly influence the biological activity of the resulting molecules. These synthesized derivatives have shown potential as anticancer, antibacterial, and antiviral agents, among other activities.[4][15]

While this compound itself is a building block and not a therapeutic agent, its role is critical in the drug discovery process. The logical workflow from this starting material to a potential drug candidate involves several stages, as illustrated below.

Caption: Drug Discovery Workflow with this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood.[16] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[16] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[16] In case of spills, it is important to avoid generating dust and to clean up using dry procedures.[16] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[17][18][19]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 331834-13-0 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Benzofuran-5-ylboronic acid | CymitQuimica [cymitquimica.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. pjps.pk [pjps.pk]

- 13. nbinno.com [nbinno.com]

- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis of Benzofuran-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for benzofuran-5-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes and experimental workflows to facilitate understanding and replication.

Core Synthesis Pathway: Halogen-Metal Exchange of 5-Bromobenzofuran

The most direct and commonly employed method for the synthesis of this compound involves a halogen-metal exchange reaction starting from 5-bromobenzofuran. This pathway proceeds via a lithiated intermediate, which is then quenched with a boron electrophile to yield the desired boronic acid.

Caption: Halogen-metal exchange pathway for this compound synthesis.

Experimental Protocol: Synthesis from 5-Bromobenzofuran

This protocol details the synthesis of this compound from 5-bromobenzofuran via a halogen-metal exchange reaction.

Materials:

-

5-Bromobenzofuran

-

n-Butyllithium (n-BuLi) in hexane

-

Trimethyl borate (B(OCH₃)₃)

-

Tetrahydrofuran (THF), anhydrous

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Hexane

-

Ether

-

Argon or Nitrogen gas

Procedure:

-

Under an inert atmosphere (argon), a solution of 5-bromobenzofuran (1.0 g, 5.0 mmol) in anhydrous tetrahydrofuran (10 ml) is prepared in a flame-dried flask.

-

The solution is cooled to -60°C.

-

A hexane solution of n-butyllithium (1.5 M; 3.72 ml, 5.6 mmol) is added dropwise to the reaction mixture, maintaining the temperature at -60°C.

-

The reaction mixture is stirred at -60°C for 30 minutes.

-

Trimethyl borate (0.69 ml, 6.0 mmol) is then added to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature over a period of 4 hours.

-

Water (5 ml) is added to quench the reaction, and the mixture is cooled to 5°C.

-

The tetrahydrofuran is removed under reduced pressure.

-

The pH of the remaining aqueous residue is adjusted to 1 with 1N hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed by distillation.

-

The resulting residue is triturated with a hexane/ether mixture, filtered, and dried to yield this compound as a light brown solid.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from 5-bromobenzofuran.

| Parameter | Value | Reference |

| Starting Material | 5-Bromobenzofuran | |

| Reagents | n-Butyllithium, Trimethyl borate | |

| Solvent | Tetrahydrofuran (THF) | |

| Reaction Temperature | -60°C to Room Temperature | |

| Reaction Time | ~4.5 hours | |

| Product Yield | 551 mg (from 1.0 g starting material) | |

| Appearance | Light brown solid |

Alternative Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

While the halogen-metal exchange is a primary route, an alternative strategy for synthesizing substituted benzofurans involves the Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction typically couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2][3] In a hypothetical pathway to this compound, one could envision a scenario where a di-halogenated benzofuran undergoes a selective coupling to introduce the boronic acid group, or a pre-functionalized benzofuran is coupled with a boron-containing reagent.

Characterization Data

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following table provides expected characterization data.

| Technique | Data |

| ¹H NMR | Expected signals for the aromatic protons of the benzofuran ring and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts will be influenced by the solvent used. |

| ¹³C NMR | Expected signals corresponding to the eight carbon atoms of the benzofuran ring. The carbon attached to the boron atom may show a broadened signal. |

| Mass Spectrometry | Molecular Ion Peak (M+) corresponding to the molecular weight of this compound (161.95 g/mol ). |

Note: For detailed and specific spectral data, it is recommended to consult analytical databases or perform characterization on the synthesized compound.

References

A Technical Guide to the Discovery of Novel Benzofuran-5-Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif, central to a wide array of biologically active natural products and synthetic compounds.[1] Its unique structural features have established it as a focal point in medicinal chemistry, leading to the development of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a boronic acid moiety, particularly at the 5-position, offers a versatile handle for further chemical modification and can significantly influence the compound's biological profile. Boronic acid derivatives are crucial in modern drug discovery, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds.[4] This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into novel benzofuran-5-boronic acid derivatives.

I. Synthesis of Benzofuran Derivatives

The construction of the benzofuran core and the introduction of the boronic acid group can be achieved through several synthetic strategies. Palladium- and copper-catalyzed reactions are among the most robust and versatile methods.[1]

A. Palladium-Catalyzed Synthesis: Suzuki-Miyaura Cross-Coupling

Palladium catalysis is a powerful tool for synthesizing substituted benzofurans, offering high yields and tolerance for a wide range of functional groups.[1] The Suzuki-Miyaura cross-coupling reaction is a key method for creating C-C bonds by coupling an organoboron compound with an organohalide.[1][4] This is particularly relevant for synthesizing aryl-substituted benzofurans.

Experimental Protocol: Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling [1]

-

Reaction Setup: In a suitable reaction vessel, combine the starting 2-halobenzofuran (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[5]

-

Purification: Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).[1][5] Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the pure 2-arylbenzofuran.[1]

Table 1: Examples of Palladium-Catalyzed Synthesis of Benzofuran Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Iodobenzofuran | 4-Pyridineboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-92[5] |

| 2-(2-formylphenoxy) acetonitrile | Arylboronic acid | Pd(OAc)₂ | bpy | Toluene | 90 | 18 | 84-91[6][7] |

| 3-(ethoxycarbonyl)-benzofuran-2-yl)boronic acid | 4-Methoxyphenyl iodide | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 71[5] |

B. Copper-Catalyzed Synthesis

Copper-catalyzed reactions offer a cost-effective alternative for the synthesis of benzofurans.[1] These methods often involve the coupling of phenols or their derivatives with alkynes, followed by intramolecular cyclization.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Substituted Benzofurans [1]

-

Reactant Preparation: To a solution of an o-hydroxyaldehyde (1.0 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., DMF or DMSO), add a copper(I) salt (e.g., CuI or CuBr, 0.1 equivalents) and a base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents).

-

Reaction Conditions: Heat the mixture at a temperature ranging from 90°C to 110°C and monitor by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired benzofuran derivative.[1]

Table 2: Examples of Copper-Catalyzed Synthesis of Benzofuran Derivatives [1]

| o-Hydroxyaldehyde | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Salicylaldehyde | 1-Hexyne | CuBr | Et₃N | DMSO | 110 | 8 | 75 |

| 2-Hydroxy-3-methoxybenzaldehyde | Cyclopropylacetylene | CuCl | Cs₂CO₃ | Toluene | 90 | 10 | 82 |

Caption: General workflow for the synthesis and purification of benzofuran derivatives.

II. Biological Activities and Evaluation

Benzofuran derivatives have demonstrated a wide range of potent biological activities, with anticancer and antimicrobial properties being the most extensively studied.[1][8][9][10] The introduction of various substituents allows for the fine-tuning of their pharmacological profiles.

A. Anticancer Activity

Numerous novel benzofuran derivatives exhibit significant cytotoxic effects against various human cancer cell lines.[1][11][12] Their mechanisms often involve the disruption of critical cellular processes like microtubule dynamics and cell signaling pathways.[11] For instance, some derivatives bind to the colchicine binding site on β-tubulin, which inhibits the polymerization of microtubules and ultimately leads to cell cycle arrest and apoptosis.[11] Halogenated derivatives, in particular, have shown remarkable cytotoxicity against leukemia cells.[12]

Experimental Protocol: MTT Assay for Anticancer Activity [1]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa, K562) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is then calculated.

Table 3: In Vitro Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Halogenated Derivative 1 | K562 (Leukemia) | 5.0 | [12] |

| Halogenated Derivative 1 | HL-60 (Leukemia) | 0.1 | [12] |

| Benzofuran-Chalcone Hybrid 1a | MCF-7 (Breast) | 2.1 | [1] |

| Benzofuran-Chalcone Hybrid 1a | A549 (Lung) | 3.5 | [1] |

| Benzofuran-Triazole Hybrid 4a | HeLa (Cervical) | 1.8 |[1] |

References

- 1. benchchem.com [benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 9. khazna.ku.ac.ae [khazna.ku.ac.ae]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of Benzofuran Boronic Acids in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in the design and development of novel therapeutic agents. A key reagent that has significantly broadened the accessibility and diversification of benzofuran-based compounds is benzofuran boronic acid. This technical guide provides a comprehensive overview of the applications of benzofuran boronic acids in medicinal chemistry, with a focus on their synthesis, biological activities, and their role as pivotal building blocks in the construction of complex bioactive molecules.

Core Synthetic Methodologies

The primary application of benzofuran boronic acids in medicinal chemistry is their use as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the straightforward introduction of the benzofuran moiety onto a wide range of aryl, heteroaryl, and vinyl scaffolds.

Experimental Protocol: Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling[1]

This protocol details a general and robust method for the synthesis of 2-arylbenzofurans from benzofuran-2-boronic acid and various aryl halides.

Materials:

-

Benzofuran-2-boronic acid

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), benzofuran-2-boronic acid (1.2 equivalents), base (2.0 equivalents), and the palladium catalyst (typically 2-5 mol%).

-

Seal the vessel and purge with an inert gas for 10-15 minutes to ensure anaerobic conditions.

-

Add the degassed solvent system via syringe. The choice of solvent depends on the specific substrates and catalyst used.

-

Heat the reaction mixture to the desired temperature, typically between 80-110 °C, and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

Antimicrobial Activity

Benzofuran derivatives synthesized from boronic acid precursors have also demonstrated promising activity against a range of bacterial and fungal pathogens. This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 1 | Salmonella typhimurium | 12.5 | [1] |

| Compound 1 | Escherichia coli | 25 | [1] |

| Compound 1 | Staphylococcus aureus | 12.5 | [1] |

| Compound 2 | Staphylococcus aureus | 25 | [1] |

| Compound 5 | Penicillium italicum | 12.5 | [1] |

| Compound 6 | Penicillium italicum | 12.5 | [1] |

| Compound 6 | Colletotrichum musae | 12.5-25 | [1] |

| Compound 6a | Gram-positive & Gram-negative bacteria | 6.25 | [2] |

| Compound 6b | Gram-positive & Gram-negative bacteria | 6.25 | [2] |

| Compound 6f | Gram-positive & Gram-negative bacteria | 6.25 | [2] |

| Hydrophobic analog | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [3] |

| Compound 38 | Staphylococcus aureus | 0.039 | [4] |

| Compounds with -OH at C-6 | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | 0.78-3.12 | [4] |

Conclusion

Benzofuran boronic acids have emerged as indispensable tools in medicinal chemistry, facilitating the synthesis of a vast and diverse range of biologically active molecules. Their utility in Suzuki-Miyaura cross-coupling reactions has streamlined the construction of complex benzofuran-containing scaffolds, leading to the discovery of potent anticancer and antimicrobial agents. The ability of these derivatives to modulate critical signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their therapeutic potential. As synthetic methodologies continue to evolve and our understanding of the biological targets of these compounds deepens, benzofuran boronic acids will undoubtedly continue to play a pivotal role in the future of drug discovery and development.

References

The Multifaceted Biological Activities of Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Benzofuran, a heterocyclic compound forged from the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, have garnered significant attention from researchers and drug development professionals due to their extensive range of biological activities. This in-depth technical guide explores the core biological properties of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways to serve as a valuable resource for scientists engaged in drug discovery and development.

Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide array of human cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, arrest of the cell cycle, and modulation of key signaling pathways integral to tumor progression and survival.

Quantitative Data: In Vitro Anticancer Activity

The anticancer potential of various benzofuran derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. The following table summarizes the IC₅₀ values for representative benzofuran derivatives against several cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzofuran-N-aryl piperazine hybrid (Compound 16 ) | A549 (Lung) | 0.12 | [1] |

| Benzofuran-N-aryl piperazine hybrid (Compound 16 ) | SGC7901 (Gastric) | 2.75 | [1] |

| (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (Compound S6 ) | HeLa (Cervical) | Varies | [1] |

| (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (Compound S6 ) | HepG2 (Liver) | Varies | [1] |

| (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (Compound S6 ) | SW620 (Colon) | Varies | [1] |

| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan (Compound 10h ) | L1210 (Leukemia) | 0.016-0.024 | [2] |

| Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan (Compound 10h ) | HeLa (Cervical) | 0.016-0.024 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Experimental Workflow: In Vivo Anticancer Efficacy (Xenograft Model)

To evaluate the in vivo anticancer potential of promising benzofuran derivatives, a xenograft mouse model is commonly employed.

Caption: Workflow for an in vivo anticancer xenograft study.

Antimicrobial Activity of Benzofuran Derivatives

Benzofuran derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a compound. The table below presents the MIC values of several benzofuran derivatives against selected microbial strains.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Benzofuran-2-carboxamide (6a, 6b, 6f ) | Bacillus subtilis | 6.25 | [5] |

| Benzofuran-2-carboxamide (6a, 6b, 6f ) | Staphylococcus aureus | 6.25 | [5] |

| Benzofuran-2-carboxamide (6a, 6b, 6f ) | Escherichia coli | 6.25 | [5] |

| Benzofuran ketoxime (38 ) | Staphylococcus aureus | 0.039 | [6] |

| Benzofuran ketoxime derivatives | Candida albicans | 0.625-2.5 | [6] |

| Aza-benzofuran (1 ) | Salmonella typhimurium | 12.5 | [7] |

| Aza-benzofuran (1 ) | Escherichia coli | 25 | [7] |

| Aza-benzofuran (1 ) | Staphylococcus aureus | 12.5 | [7] |

| Oxa-benzofuran (5, 6 ) | Penicillium italicum | 12.5 | [7] |

| Oxa-benzofuran (5, 6 ) | Colletotrichum musae | 12.5-25 | [7] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[8][9]

Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. The diameter of the zone of inhibition around the well is proportional to the susceptibility of the microorganism to the agent.

Procedure:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar.

-

Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

-

Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the benzofuran derivative solution (at a known concentration) into each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Anti-inflammatory Activity of Benzofuran Derivatives

Many benzofuran derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the anti-inflammatory activity of compounds.

| Compound/Derivative | Dose (mg/kg) | Inhibition of Paw Edema (%) | Time Point | Reference |

| Benzofuran-2-carboxamide (6b ) | Not Specified | 71.10 | 2 h | [5] |

| Benzofuran-2-carboxamide (6a ) | Not Specified | 61.55 | 2 h | [5] |

| Benzofuran-N-aryl piperazine hybrid (16 ) | Not Specified | IC₅₀ = 5.28 µM (NO production) | In Vitro | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory activity.

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions.

-

Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.

-

Compound Administration: Administer the benzofuran derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Signaling Pathways in Inflammation

Benzofuran derivatives often exert their anti-inflammatory effects by interfering with pro-inflammatory signaling cascades.

The NF-κB pathway is a central regulator of inflammation.[10][11]

Caption: Canonical NF-κB signaling pathway in inflammation.

The MAPK pathway is another critical signaling cascade involved in the inflammatory response.[12]

Caption: A generalized MAPK signaling pathway.

Antioxidant Activity of Benzofuran Derivatives

Benzofuran derivatives can act as potent antioxidants by scavenging free radicals and inhibiting oxidative stress, which is implicated in numerous diseases.

Quantitative Data: In Vitro Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound/Derivative Class | Assay | IC₅₀/EC₅₀ | Reference |

| Benzofuran compounds (59, 60 ) | DPPH | IC₅₀ = 96.7 ± 8.9 µM | [1] |

| 1,3-Benzofuran derivatives (61-63 ) | DPPH | EC₅₀ = 8.27 - 10.59 mM | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[13][14]

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare different concentrations of the benzofuran derivatives in a suitable solvent.

-

Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Synthesis of Biologically Active Benzofuran Derivatives

The synthesis of benzofuran derivatives is a key area of research, with various methods developed to construct the benzofuran core and introduce diverse substituents.

General Synthetic Approach: Palladium-Catalyzed C-H Arylation

A common and versatile method for synthesizing 3-aryl-benzofuran-2-carboxamides involves a palladium-catalyzed C-H arylation.[15][16]

Caption: Synthesis of 3-aryl-benzofuran-2-carboxamides via C-H arylation.

This synthetic strategy allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold, enabling the generation of diverse compound libraries for biological screening.

Benzofuran derivatives represent a versatile and highly valuable scaffold in the pursuit of novel therapeutic agents. Their demonstrated efficacy across a spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, underscores their potential for further development. This technical guide has provided a consolidated resource of quantitative data, detailed experimental methodologies, and an overview of the relevant signaling pathways and synthetic strategies. It is intended to facilitate the research and development efforts of scientists and drug discovery professionals working with this important class of heterocyclic compounds. Further exploration of structure-activity relationships and mechanism of action studies will undoubtedly unveil even more potent and selective benzofuran-based drug candidates in the future.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT (Assay protocol [protocols.io]

- 5. jopcr.com [jopcr.com]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. hereditybio.in [hereditybio.in]

- 9. chemistnotes.com [chemistnotes.com]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. purformhealth.com [purformhealth.com]

- 12. Mitogen Activated Protein Kinase (MAPK) | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Strategies for Functionalizing the Benzofuran Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Consequently, the development of efficient and selective methods for the functionalization of the benzofuran core is of paramount importance in medicinal chemistry and materials science for the generation of novel molecules with fine-tuned properties.

This technical guide provides a comprehensive overview of the key strategies for the chemical modification of the benzofuran nucleus. It includes detailed experimental protocols for prominent reactions, quantitative data for comparative analysis, and visualizations of reaction workflows and relevant biological pathways.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental strategy for the functionalization of electron-rich aromatic systems like benzofuran. The reaction typically proceeds preferentially at the C2 position due to the stability of the resulting intermediate.[4]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, including benzofuran, to yield the corresponding aldehydes. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[5][6] These aldehydes are versatile intermediates for further synthetic transformations.

Experimental Protocol: Vilsmeier-Haack Formylation of Benzofuran

-

Reagents and Materials:

-

Benzofuran

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl3) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et2O)

-

Water

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

To a solution of benzofuran (1.0 equivalent) in anhydrous DMF, cool the mixture to 0 °C in an ice bath.

-

Slowly add the Vilsmeier reagent (1.5 equivalents) or generate it in situ by the dropwise addition of POCl3 (1.5 equivalents) to the DMF solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate (5.6 equivalents).

-

Stir the mixture for 10-15 minutes at 0 °C.

-

Dilute the mixture with water and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the benzofuran-2-carbaldehyde.[5]

-

Quantitative Data: Vilsmeier-Haack Formylation

| Substrate | Product | Yield (%) | Reference |

| Benzofuran | Benzofuran-2-carbaldehyde | 77 | [5] |

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are widely applied to the functionalization of the benzofuran core. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation has emerged as a powerful, atom-economical strategy for the synthesis of 2-arylbenzofurans, bypassing the need for pre-functionalized starting materials like halo-benzofurans.[7][8]

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Benzofuran with Boronic Acids

-

Reagents and Materials:

-

Benzofuran

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Copper(II) acetate (Cu(OAc)2)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Pyridine, anhydrous

-

Ethyl acetate

-

Water

-

Schlenk flask

-

Magnetic stir bar and oil bath

-

-

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add benzofuran (1.0 mmol), the corresponding arylboronic acid (3.0 mmol), Pd(OAc)2 (0.1 mmol), and Cu(OAc)2 (2.0 mmol).[7]

-

Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMSO (3.0 mL) followed by anhydrous pyridine (3.0 mmol) via syringe.[7]

-

Seal the flask and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours, monitoring progress by TLC.[7]

-

After completion, cool the flask to room temperature and dilute the mixture with water.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).[7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Quantitative Data: Palladium-Catalyzed C2-Arylation of Benzofurans

| Benzofuran Substrate | Arylating Agent | Catalyst System | Yield (%) | Reference |

| Benzofuran | Phenylboronic acid | Pd(OAc)2 / Cu(OAc)2 | >80 | [8] |

| Benzofuran | Tri(p-tolyl)antimony difluoride | Pd(OAc)2 / CuCl2 | 85 | [8] |

| 5-Methoxybenzofuran | Phenylboronic acid | Pd(OAc)2 / Cu(OAc)2 | High | [7] |

Heck Reaction

The Heck reaction is a versatile method for the vinylation or arylation of alkenes. In the context of benzofuran chemistry, it can be used for the synthesis of substituted benzofurans through either intermolecular coupling or intramolecular cyclization pathways.[9][10]

Experimental Protocol: One-Step Direct Arylation and Ring Closure of Benzofuran

-

Reagents and Materials:

-

Benzofuran

-

Hydroxy aryl iodide

-

Palladium(II) acetate (Pd(OAc)2)

-

Silver(I) oxide (Ag2O)

-

2-Nitrobenzoic acid

-

Solvent (e.g., Toluene)

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

In a reaction vessel, combine benzofuran (1.0 equivalent), the hydroxy aryl iodide (1.0 equivalent), Pd(OAc)2 (0.025 equivalents), Ag2O (0.75 equivalents), and 2-nitrobenzoic acid (1.5 equivalents).[10]

-

Add the solvent and stir the mixture at the desired temperature (room temperature to 70 °C) for the specified time (minutes to hours).[10]

-

Monitor the reaction by TLC or NMR to determine the ratio of ring-closed to ring-opened products.[10]

-

Upon completion, cool the reaction mixture and purify directly by column chromatography on silica gel to isolate the dibenzo[b,d]furan product.

-

Quantitative Data: Heck-Type Reactions of Benzofurans

| Benzofuran Derivative | Coupling Partner | Catalyst | Yield (%) | Reference |

| Benzofuran | 2-Iodophenol | Pd(OAc)2 | up to 100 | [10] |

| Benzofuran | 2-Iodo-4-methylphenol | Pd(OAc)2 | 95 | [10] |

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12] This reaction is instrumental in synthesizing 2-alkynylbenzofurans, which are valuable intermediates for further transformations.[13]

Experimental Protocol: Sonogashira Coupling of 2-Bromobenzofuran

-

Reagents and Materials:

-

2-Bromobenzofuran

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (Et3N) or Diisopropylamine (DIPA)), anhydrous

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)

-

Schlenk flask and inert gas supply (Argon or Nitrogen)

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).[11]

-

Add 2-bromobenzofuran (1.0 equivalent) and the anhydrous solvent.

-

Add the anhydrous amine base (2-3 equivalents) and the terminal alkyne (1.0-1.2 equivalents).[11]

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.[11]

-

Quantitative Data: Sonogashira Coupling with Halogenated Benzofurans

| Halobenzofuran | Alkyne | Catalyst System | Yield (%) | Reference |

| 2-Iodobenzofuran | Phenylacetylene | Pd/C-CuI-PPh3 | Good | [14] |

| 2,4-Dibromofuran (selective at C2) | Phenylacetylene | Pd(PPh3)4 / CuI | High | [11] |

Nucleophilic Substitution

While less common than electrophilic substitution on the benzofuran ring itself, nucleophilic substitution reactions are crucial for functionalizing benzofuran derivatives that bear leaving groups, such as halogens, on the benzene portion of the core or at activated positions.

Copper-Catalyzed Amination

The Ullmann condensation, a copper-catalyzed nucleophilic substitution, is a classic method for forming carbon-nitrogen bonds. This can be applied to halo-substituted benzofurans to introduce amine functionalities.

Experimental Protocol: Copper-Catalyzed Amination of a Bromobenzofuran Derivative (Adapted from Bromobenzoic Acid Amination)

-

Reagents and Materials:

-

Bromo-substituted benzofuran

-

Amine (aliphatic or aromatic)

-

Potassium carbonate (K2CO3)

-

Copper (Cu) powder

-

Copper(I) oxide (Cu2O)

-

2-Ethoxyethanol

-

Standard reaction glassware with reflux condenser

-

-

Procedure:

-

A mixture of the bromo-benzofuran (1.0 equivalent), the amine (1.05 equivalents), K2CO3 (1.0 equivalent), Cu powder (0.09 equivalents), and Cu2O (0.045 equivalents) in 2-ethoxyethanol is prepared.

-

The reaction mixture is refluxed at 130 °C for 24 hours under a nitrogen atmosphere.

-

After cooling, the reaction mixture is poured into water.

-

The crude product is isolated by filtration or extraction with a suitable organic solvent.

-

Purification is achieved by recrystallization or column chromatography.

-

Quantitative Data: Copper-Catalyzed Amination

| Substrate | Amine | Yield (%) | Reference |

| 2-Bromobenzoic acid | 1-Aminopyrene | up to 99 | [15][16] |

| 2-Bromobenzoic acid | Aniline | Good | |

| (Note: Data is for a model system and yields may vary for benzofuran substrates) |

Cycloaddition Reactions

Cycloaddition reactions offer a powerful strategy to construct complex polycyclic structures incorporating the benzofuran core. The furan ring of benzofuran can participate as either a diene or a dienophile in Diels-Alder type reactions, although its aromatic character can sometimes limit its reactivity.

A representative workflow for a generic functionalization experiment is depicted below.

The following diagram illustrates the logical relationships between the primary strategies for functionalizing the benzofuran core.

Biological Relevance and Signaling Pathways

Benzofuran derivatives have been identified as potent modulators of various biological pathways, making them attractive scaffolds for drug discovery. For instance, certain benzofuran derivatives have been shown to act as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a critical role in the innate immune response to viral and cancerous threats.[17]

The activation of the STING pathway by a cytosolic DNA sensor (cGAS) or synthetic agonists leads to a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response is crucial for mounting an effective anti-tumor or antiviral immune response.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Developments in C−H Functionalisation of Benzofurans and Benzothiophenes: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 15. [PDF] Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. | Semantic Scholar [semanticscholar.org]

- 16. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]

- 17. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

comprehensive literature review on benzofuran synthesis methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of key synthetic methods for constructing the benzofuran nucleus, a core scaffold in numerous pharmaceuticals and biologically active compounds. The following sections detail both classical and modern catalytic approaches, offering in-depth procedural outlines, comparative quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

One of the most robust and versatile modern methods for synthesizing 2-substituted benzofurans involves a tandem Sonogashira cross-coupling and intramolecular cyclization sequence. This approach typically utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst to couple an o-iodophenol with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes a 5-endo-dig cyclization to furnish the benzofuran ring. This method is valued for its high efficiency and broad functional group tolerance.

Caption: Pd/Cu-catalyzed Sonogashira coupling followed by cyclization.

Quantitative Data

The following table summarizes representative yields for the synthesis of 2-arylbenzo[b]furans from various o-iodophenols and aryl acetylenes using a copper(I)-catalyzed protocol, which proceeds via a similar tandem coupling/cyclization mechanism.

| o-Iodophenol Substituent | Aryl Acetylene Substituent | Yield (%) |

| H | Phenyl | 98 |

| 4-Me | Phenyl | 93 |

| 4-OMe | Phenyl | 98 |

| 4-CHO | Phenyl | 70 |

| 4-Cl | Phenyl | 95 |

| 4-Br | Phenyl | 92 |

| H | 4-Me-Ph | 98 |

| H | 4-OMe-Ph | 97 |

| H | 4-Cl-Ph | 90 |

Representative Experimental Protocol

Adapted from a CuI-catalyzed procedure.

A mixture of the o-iodophenol (1.0 mmol), the aryl acetylene (1.1 mmol), Cs₂CO₃ (2.0 mmol), and CuI (0.1 mmol, 10 mol%) is placed in a dry Schlenk tube under an argon atmosphere. Anhydrous toluene (5 mL) is added, and the resulting suspension is stirred vigorously at 110 °C for the time required for the reaction to complete (typically monitored by TLC). After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-arylbenzo[b]furan.

Microwave-Assisted Perkin Rearrangement

The Perkin rearrangement is a classic transformation that converts 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring contraction.[1][2] While traditionally requiring prolonged heating, the use of microwave irradiation dramatically accelerates the reaction, reducing reaction times from hours to mere minutes while maintaining excellent yields.[1] This expedited protocol offers a significant improvement in efficiency for accessing these valuable carboxylic acid derivatives.[1]

Caption: Microwave-assisted Perkin rearrangement workflow.

Quantitative Data

The following data illustrates the efficiency of the microwave-assisted Perkin rearrangement for a series of substituted 3-bromocoumarins.

| Coumarin Substituents | Power (W) | Time (min) | Temperature (°C) | Yield (%) |

| 6,7-di-OMe, 4-Me | 300 | 5 | 79 | 99 |

| 6-Cl, 4-Me | 300 | 5 | 79 | 95 |

| 6-Br, 4-Me | 300 | 5 | 79 | 98 |

| 8-OMe, 4-Me | 300 | 5 | 79 | 96 |

Detailed Experimental Protocol

Adapted from Marriott, K. S. C., et al., Tetrahedron Lett., 2012.[1]

In a 10 mL microwave process vial equipped with a magnetic stir bar, the 3-bromocoumarin (1.0 mmol) is suspended in ethanol (4 mL). An aqueous solution of sodium hydroxide (2.0 mL, 2.5 M) is added to the vial. The vessel is sealed with a septum cap and placed in the cavity of a microwave reactor. The mixture is irradiated at 300W for 5 minutes, with a set temperature of 79 °C. After the irradiation is complete, the vessel is cooled to room temperature. The reaction mixture is then poured into ice-water (20 mL) and acidified to pH ~2 with concentrated HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the pure benzofuran-2-carboxylic acid.[1]

Phosphine-Catalyzed Intramolecular Wittig Reaction

A modern, metal-free approach for the synthesis of functionalized 3-alkenyl benzofurans utilizes a phosphine-catalyzed intramolecular Wittig reaction.[3] This one-pot cascade process begins with the reaction of a nitrostyrene and an acyl chloride to form an O-acylated nitrostyrene intermediate.[3] A phosphine catalyst, generated in situ from the reduction of a phosphine oxide, initiates a phospha-Michael addition.[3] The resulting phosphorus ylide undergoes elimination of nitrous acid and a subsequent intramolecular Wittig reaction with the ester carbonyl to form the benzofuran ring and the exocyclic double bond concurrently.[3]

Caption: Phosphine-catalyzed cascade to 3-alkenyl benzofurans.

Quantitative Data

This method demonstrates a broad substrate scope with good functional group tolerance, providing moderate to good yields for various substituted benzofurans.

| Nitrostyrene (R¹) | Acyl Chloride (R²) | Yield (%) |

| H | Phenyl | 69 |

| 4-MeO | Phenyl | 65 |

| 4-F | Phenyl | 63 |

| H | 4-MeO-Ph | 68 |

| H | 4-Cl-Ph | 66 |

| H | 2-Thienyl | 61 |

| H | 1-Naphthoyl | 67 |

| H | Cyclohexanecarbonyl | 57 |

Representative Experimental Protocol

General procedure adapted from Liou, Y.-F., et al., Org. Lett., 2021.[3]

To an oven-dried flask under an argon atmosphere are added the nitrostyrene (0.3 mmol, 1.0 equiv), triethylamine (1.5 equiv), and anhydrous solvent. The acyl chloride (1.1 equiv) is added, and the mixture is stirred to form the O-acylated nitrostyrene intermediate. Subsequently, the phosphine oxide catalyst (e.g., triphenylphosphine oxide, 20 mol%) and a silane reducing agent (e.g., PhSiH₃) are added to the reaction mixture. The reaction is stirred at the appropriate temperature until completion (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the functionalized 3-alkenyl benzofuran.

References

In-Depth Technical Guide: Benzofuran-5-boronic Acid

CAS Number: 331834-13-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzofuran-5-boronic acid, a key building block in modern organic synthesis and drug discovery. This document details its chemical properties, synthesis, and applications, with a focus on its role in the construction of complex, biologically active molecules.

Chemical Properties and Safety Information

This compound is a stable, solid organic compound. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 331834-13-0 | N/A |

| Molecular Formula | C₈H₇BO₃ | N/A |

| Molecular Weight | 161.95 g/mol | N/A |

| Appearance | Light brown solid | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Soluble in organic solvents such as tetrahydrofuran and ethyl acetate. | [1] |

Safety and Handling: this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the lithiation of 5-bromobenzofuran followed by reaction with a borate ester.[1]

Experimental Protocol: Synthesis from 5-Bromobenzofuran[1]

-

Reaction Setup: A solution of 5-bromobenzofuran (1.0 g, 5.0 mmol) in anhydrous tetrahydrofuran (10 ml) is prepared in a flame-dried flask under an argon atmosphere.

-

Lithiation: The solution is cooled to -60°C. A hexane solution of n-butyllithium (1.5 M; 3.72 ml, 5.6 mmol) is added dropwise, maintaining the temperature at -60°C. The mixture is stirred at this temperature for 30 minutes.

-

Borylation: Trimethyl borate (0.69 ml, 6.0 mmol) is added to the reaction mixture. The solution is then allowed to warm slowly to room temperature over a period of 4 hours.

-

Work-up: Water (5 ml) is added to the reaction mixture, which is then cooled to 5°C. The tetrahydrofuran is removed under reduced pressure.

-

Acidification and Extraction: The pH of the residue is adjusted to 1 by the addition of 1N hydrochloric acid. The aqueous layer is then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting residue is triturated with a hexane/ether mixture, filtered, and dried to yield this compound as a light brown solid (551 mg).

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted benzofurans, many of which are scaffolds for biologically active compounds.[2][3]

General Experimental Protocol: Suzuki-Miyaura Coupling[3][4]

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 6:1).[2]

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 100°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted benzofuran.

Diagram of Suzuki-Miyaura Catalytic Cycle:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Role in the Synthesis of Bioactive Molecules

The benzofuran scaffold is a core component in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4] this compound serves as a crucial intermediate for introducing the benzofuran moiety at the 5-position, which can be critical for biological efficacy.

Example: Synthesis of Substituted Benzofuran-2-carboxylates and their Biological Activity

In a study by Khan et al., various aryl boronic acids were coupled with a bromo-benzofuran derivative to synthesize a series of methyl 5-arylbenzofuran-2-carboxylates. These compounds were then evaluated for their α-glucosidase inhibitory potential.[2]

| Compound | Aryl Boronic Acid | Yield (%) | α-Glucosidase Inhibition IC₅₀ (µM) |

| 4a | 4-Methylphenylboronic acid | 89 | 47.3 ± 2.30 |

| 4b | 4-Chlorophenylboronic acid | 67 | 58.2 ± 1.95 |

| 4c | 3-Nitrophenylboronic acid | 72 | 65.7 ± 2.10 |

| 4d | 4-Formylphenylboronic acid | 75 | 71.4 ± 2.25 |

| 4e | Phenylboronic acid | 77 | 75.1 ± 2.38 |

| 4f | 4-Methoxyphenylboronic acid | 79 | 78.3 ± 2.44 |

| Acarbose (Standard) | - | - | 375.82 ± 1.76 |

The results demonstrate that the synthesized benzofuran derivatives exhibit significant α-glucosidase inhibition compared to the standard drug, acarbose, highlighting the potential of these compounds in the development of new antidiabetic agents.[2]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of benzofuran shows characteristic signals for the aromatic and furan protons. For this compound, one would expect to see the disappearance of the proton at the 5-position and the appearance of a signal for the boronic acid protons.[5]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbon attached to the boron atom will typically show a broad signal or may not be observed due to quadrupolar relaxation.[6]

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as bands associated with the B-O and O-H bonds of the boronic acid group. The NIST WebBook provides an IR spectrum for the parent benzofuran.[7]

-

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The NIST WebBook provides a mass spectrum for the parent benzofuran.[8]

Researchers can find and purchase spectroscopic data for this compound from various commercial suppliers.[9]

This technical guide provides a foundational understanding of this compound for its application in research and development. Its utility as a synthetic intermediate, particularly in the construction of novel compounds with therapeutic potential, is well-established, making it a valuable tool for medicinal chemists and drug discovery professionals.

References

- 1. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]

- 2. pjps.pk [pjps.pk]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Benzofuran [webbook.nist.gov]

- 8. Benzofuran [webbook.nist.gov]

- 9. 331834-13-0 | Benzofuran-5-ylboronic acid | Organoborons | Ambeed.com [ambeed.com]

An In-depth Guide to the Molecular Weight of Benzofuran-5-Boronic Acid

This technical guide provides a detailed methodology for the calculation of the molecular weight of benzofuran-5-boronic acid, a crucial parameter for researchers and professionals in the field of drug development and chemical synthesis.

Molecular Composition and Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₈H₇BO₃.[1] The calculation of its molecular weight is based on the atomic weights of Carbon (C), Hydrogen (H), Boron (B), and Oxygen (O).

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data required for the molecular weight calculation of this compound.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Boron | B | 1 | 10.81 | 10.81 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 161.951 |

Note: Atomic weights are based on standard IUPAC values and may vary slightly based on isotopic composition.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] The calculated molecular weight is consistent with published data for this compound, which is approximately 161.95 g/mol .[1]

Experimental Protocols: Calculation Methodology

The determination of the molecular weight of this compound is a theoretical calculation based on its chemical formula and the standard atomic weights of its elements. The detailed protocol is as follows:

-

Identification of the Chemical Formula: The first step is to ascertain the correct molecular formula for the compound. For this compound, the formula is C₈H₇BO₃.[1][18]

-

Determination of Constituent Elements and Atom Count: From the chemical formula, identify all the elements present and the number of atoms of each element in one molecule of the compound.

-

Carbon (C): 8 atoms

-

Hydrogen (H): 7 atoms

-

Boron (B): 1 atom

-

Oxygen (O): 3 atoms

-

-

Obtaining Standard Atomic Weights: Refer to the periodic table or a reliable chemical data source for the standard atomic weight of each element.

-

Calculation of Total Weight for Each Element: Multiply the number of atoms of each element by its respective atomic weight.

-

Total weight of Carbon = 8 atoms × 12.011 g/mol = 96.088 g/mol

-

Total weight of Hydrogen = 7 atoms × 1.008 g/mol = 7.056 g/mol

-

Total weight of Boron = 1 atom × 10.81 g/mol = 10.81 g/mol

-

Total weight of Oxygen = 3 atoms × 15.999 g/mol = 47.997 g/mol

-

-

Summation for Total Molecular Weight: Add the total weights of all the constituent elements to obtain the molecular weight of the compound.

-

Molecular Weight of C₈H₇BO₃ = 96.088 + 7.056 + 10.81 + 47.997 = 161.951 g/mol

-

Visualization of the Calculation Workflow

The logical workflow for calculating the molecular weight of this compound can be represented by the following diagram.

Workflow for calculating the molecular weight of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. princeton.edu [princeton.edu]

- 5. Boron - Wikipedia [en.wikipedia.org]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. (b) The atomic weight of boron is reported as 10.81, yet - Brown 14th Edition Ch 2 Problem 33b [pearson.com]

- 9. Atomic/Molar mass [westfield.ma.edu]

- 10. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 15. Atomic Weights and Isotopic Compositions for Boron [physics.nist.gov]

- 16. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 17. Oxygen, atomic [webbook.nist.gov]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 20. quora.com [quora.com]

The Pharmacological Potential of Benzofuran Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction